5-Methylhexanal

Description

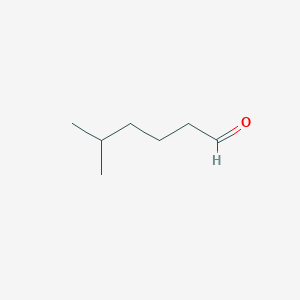

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRISJWBAIIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171827 | |

| Record name | 5-Methylhexan-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-39-5 | |

| Record name | 5-Methylhexan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhexan-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylhexanal: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanal, an organic compound with the chemical formula C7H14O, is a branched-chain aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its utility spans various fields, from the development of flavoring agents to its crucial role as a precursor in the synthesis of complex molecules with potential therapeutic applications, notably flavolipids with antitumor activity.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in the context of drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a comprehensive dataset for researchers.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Methylhexan-1-al, Isoheptanal | [3][4] |

| CAS Number | 1860-39-5 | [2][3][4] |

| Molecular Formula | C7H14O | [2][4] |

| Molecular Weight | 114.19 g/mol | [2][4] |

| Canonical SMILES | CC(C)CCCC=O | [2] |

| InChI | InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 | [2] |

| InChIKey | GEKRISJWBAIIAA-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Appearance | Colorless liquid with a strong, pungent odor | - | [1] |

| Boiling Point | 141.2 - 151 | °C | [1][5] |

| Melting Point | -43.35 (estimate) | °C | [1][5] |

| Density | 0.805 - 0.8225 | g/cm³ | [1][5] |

| Flash Point | 32.6 | °C | [1][5] |

| Vapor Pressure | 5.92 | mmHg at 25°C | [1][5] |

| Solubility | Soluble in water, alcohols, and organic solvents. | - | [1] |

| Refractive Index | 1.403 - 1.4121 (estimate) | - | [1][5] |

Synthesis of this compound

This compound can be synthesized through various routes, primarily involving the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol, or the hydroboration-oxidation of the alkene, 5-methyl-1-hexene.

Experimental Workflow for Synthesis

Detailed Experimental Protocols

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[4][6][7][8][9]

Materials:

-

5-methyl-1-hexanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.

-

Oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred DCM.

-

A solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 to 3.0 equivalents) in DCM is then added slowly via the dropping funnel, maintaining the temperature at -78 °C. The reaction is stirred for 15-30 minutes.

-

A solution of 5-methyl-1-hexanol (1.0 equivalent) in DCM is added dropwise, ensuring the temperature remains below -60 °C. The mixture is stirred for an additional 30-60 minutes.

-

Triethylamine (5.0 equivalents) is added slowly to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by flash column chromatography or distillation.

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes under mild conditions.[2][5][10]

Materials:

-

5-methyl-1-hexanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate, saturated solution

-

Sodium thiosulfate, saturated solution

-

Standard glassware

Procedure:

-

To a stirred solution of 5-methyl-1-hexanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, Dess-Martin Periodinane (1.1 to 1.5 equivalents) is added in one portion.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, the reaction is diluted with diethyl ether and quenched by the addition of a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

-

The mixture is stirred vigorously until the solid byproducts dissolve.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude this compound can be purified by flash column chromatography.

This two-step procedure involves the anti-Markovnikov addition of a borane reagent to the alkene, followed by oxidation of the resulting organoborane to yield the aldehyde.[3][11][12][13] Using a sterically hindered borane like disiamylborane or 9-BBN is crucial to stop the reaction at the aldehyde stage.[1][12]

Materials:

-

5-methyl-1-hexene

-

Disiamylborane or 9-Borabicyclo[3.3.1]nonane (9-BBN)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H2O2) solution (e.g., 30%)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Hydroboration: A dry, nitrogen-flushed flask is charged with a solution of the sterically hindered borane reagent (e.g., disiamylborane, prepared in situ from 2-methyl-2-butene and borane-THF complex) in anhydrous THF and cooled to 0 °C.

-

5-methyl-1-hexene (1.0 equivalent) is added dropwise to the stirred borane solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) to ensure complete formation of the trialkylborane.

-

Oxidation: The reaction mixture is cooled again to 0 °C, and a solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide, maintaining the temperature below 30 °C.

-

After the addition is complete, the mixture is stirred at room temperature for several hours or until the oxidation is complete (as monitored by TLC or GC).

-

The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane).

-

The combined organic extracts are washed with brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by distillation.

-

The crude this compound is purified by distillation under reduced pressure.

Analytical Methods

Accurate characterization of this compound is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed.

Experimental Workflow for Analysis

Detailed Experimental Protocols

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

-

Capillary column: A nonpolar or medium-polarity column is suitable (e.g., 5% phenyl-methylpolysiloxane).

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

For quantitative analysis, an internal standard (e.g., an even-chain n-alkane) should be added to all samples and standards.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2-5 minutes.

-

Ramp: Increase at a rate of 5-10 °C/min to a final temperature of 200-250 °C.

-

Final hold: 5-10 minutes.

-

-

MS Transfer Line Temperature: 250-280 °C

-

Ion Source Temperature: 200-230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-300.

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for identification.

-

The mass spectrum is compared with a reference library (e.g., NIST) for confirmation.

-

Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

Instrumentation:

-

NMR spectrometer (e.g., 300-600 MHz).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl3).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

NMR Acquisition Parameters (Example for ¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

NMR Acquisition Parameters (Example for ¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 128-1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

-

¹H NMR: The spectrum will show characteristic signals for the aldehydic proton (triplet around δ 9.7 ppm), the α-protons to the carbonyl group (multiplet around δ 2.4 ppm), and the protons of the alkyl chain, including the characteristic signals for the isopropyl group (a doublet for the methyl groups around δ 0.9 ppm and a multiplet for the methine proton).

-

¹³C NMR: The spectrum will display a signal for the carbonyl carbon around δ 202 ppm, and distinct signals for each of the other carbon atoms in the molecule.

Relevance in Drug Development: Precursor to Antitumor Flavolipids

While this compound itself is not known to possess significant biological activity, it is a key precursor in the synthesis of certain flavolipids, a class of biosurfactants that have demonstrated potential as antitumor agents.[14] Flavonoids, a broad class of plant secondary metabolites, are known to modulate various signaling pathways implicated in cancer progression.[3][15][16][17]

Potential Signaling Pathways Targeted by Derived Flavolipids

The antitumor effects of flavonoids are often attributed to their ability to interfere with key cellular processes such as proliferation, apoptosis, and angiogenesis. The flavolipids derived from this compound may exert their effects through the modulation of one or more of the following signaling pathways:

-

PI3K/AKT/mTOR Pathway: This is a crucial pathway that regulates cell growth, survival, and proliferation. Many flavonoids have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][16]

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers. Certain flavonoids can downregulate this pathway, thereby inhibiting cancer cell proliferation and survival.[3][15]

-

NF-κB Signaling Pathway: This pathway plays a critical role in inflammation and cell survival. Its inhibition by flavonoids can sensitize cancer cells to apoptosis.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Flavonoids can modulate this pathway to exert their anticancer effects.

Logical Relationship in Drug Development

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic routes to this compound are established, with oxidation and hydroboration-oxidation methods being the most common. Its analysis is reliably performed using standard techniques such as GC-MS and NMR spectroscopy. For professionals in drug development, the primary significance of this compound lies in its role as a building block for the synthesis of flavolipids with potential antitumor activities. Further research into the specific mechanisms of action of these derived compounds and their interactions with cancer-related signaling pathways is a promising area for the development of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to effectively work with and utilize this compound in their scientific endeavors.

References

- 1. youtube.com [youtube.com]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 14. Structure and Characterization of Flavolipids, a Novel Class of Biosurfactants Produced by Flavobacterium sp. Strain MTN11 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flavonoids target different molecules of autophagic and metastatic pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of signaling pathways by tanshinones in different cancers | Cellular and Molecular Biology [cellmolbiol.org]

Spectroscopic Profile of 5-Methylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methylhexanal (CAS No: 1860-39-5), a branched-chain aliphatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted and experimentally observed (where available) NMR data for this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H1 (-CHO) | 9.6 - 9.8 | Triplet | ~1.8 |

| H2 (-CH₂-CHO) | 2.40 - 2.50 | Triplet of doublets | ~7.5, ~1.8 |

| H3 (-CH₂-CH₂-CHO) | 1.55 - 1.65 | Multiplet | |

| H4 (-CH₂-CH(CH₃)₂) | 1.15 - 1.25 | Multiplet | |

| H5 (-CH(CH₃)₂) | 1.55 - 1.65 | Multiplet | |

| H6 (-CH(CH₃)₂) | 0.85 - 0.95 | Doublet | ~6.6 |

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CHO) | 202 - 205 |

| C2 (-CH₂-CHO) | 43 - 45 |

| C3 (-CH₂-CH₂-CHO) | 21 - 23 |

| C4 (-CH₂-CH(CH₃)₂) | 38 - 40 |

| C5 (-CH(CH₃)₂) | 27 - 29 |

| C6 (-CH(CH₃)₂) | 22 - 24 |

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| C-H bend (alkane) | 1365 - 1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum for this compound is available from the NIST WebBook.[1]

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 114 | ~5 | [M]⁺ (Molecular Ion) |

| 99 | ~10 | [M-CH₃]⁺ |

| 86 | ~20 | [M-C₂H₄]⁺ (McLafferty Rearrangement) |

| 71 | ~30 | [M-C₃H₇]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 41 | ~75 | [C₃H₅]⁺ |

| 29 | ~40 | [C₂H₅]⁺ |

| 27 | ~45 | [C₂H₃]⁺ |

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aldehydes like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45°.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Apparatus: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and their corresponding wavenumbers. Compare these to known correlation charts to identify the functional groups present.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program typically starts at a low temperature (e.g., 40-60 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250-280 °C). The carrier gas is typically helium.

-

MS Conditions: For electron ionization (EI), use a standard electron energy of 70 eV. Scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 20-150).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Natural Sources and Occurrence of 5-Methylhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of 5-Methylhexanal. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological properties of this branched-chain aldehyde. This document details its presence in various natural matrices, outlines the biosynthetic pathways, and provides established experimental protocols for its extraction and analysis.

Natural Occurrence of this compound

This compound is a volatile organic compound that contributes to the aroma profile of various natural products. Its presence has been identified in plant species and as a product of chemical reactions in food processing.

1.1. In Plants

This compound has been identified as a minor but significant volatile component in several plants, contributing to their characteristic scent.

-

Starfruit (Averrhoa carambola L.): This tropical fruit is a documented natural source of this compound. It is one of the many volatile compounds that constitute the fruit's complex aroma.

1.2. In Food Products (Maillard Reaction)

This compound can be formed during the processing of food through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

-

Goji Berry (Lycium barbarum) Seed Meal: Studies on the Maillard reaction products from goji berry seed meal have shown that heating the protein hydrolysate with xylose can generate significant amounts of aldehydes, including this compound.[1] This formation is a result of the Strecker degradation of the amino acid leucine.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data for the occurrence of this compound in natural sources.

| Natural Source | Matrix | Concentration | Reference |

| Starfruit (Averrhoa carambola L.) | Fruit Volatiles | Trace amounts | The Good Scents Company |

| Lemon Balm (Melissa officinalis L.) | Volatile Emissions | 0.03% of total VOCs | Benchchem[1] |

| Goji Berry (Lycium barbarum) Seed Meal | Maillard Reaction Products | Significantly higher with xylose | Benchchem[1] |

Note: Quantitative data for this compound in many natural sources, particularly Melissa officinalis, is sparse in publicly available scientific literature. The provided data represents the most precise information found.

Biosynthesis of this compound in Plants

The primary biosynthetic pathway for this compound in plants is through the catabolism of the branched-chain amino acid, L-leucine. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of various volatile and non-volatile compounds.

The key steps in the biosynthesis of this compound from L-leucine are:

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: α-ketoisocaproate is then decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

-

Further Metabolism: Isovaleryl-CoA can then be further metabolized through a series of steps to produce various compounds, including this compound, though the precise enzymatic steps leading to the aldehyde are not fully elucidated in all plant species.

Below is a diagram illustrating the general pathway of L-leucine degradation that leads to the formation of branched-chain aldehydes like this compound.

Caption: Biosynthesis of this compound from L-Leucine.

Experimental Protocols

This section details the methodologies for the extraction, identification, and quantification of this compound from natural sources.

4.1. Extraction and Analysis of this compound from Plant Material (e.g., Starfruit, Lemon Balm)

This protocol describes a general method for the analysis of volatile compounds from plant tissues using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1. Materials and Equipment

-

Fresh plant material (e.g., starfruit pulp, lemon balm leaves)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME manual holder

-

Heating block or water bath with temperature control

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical balance

-

Internal standard (e.g., 1-heptanol or a non-native alkane)

4.1.2. Experimental Workflow

Caption: HS-SPME GC-MS workflow for plant volatiles.

4.1.3. GC-MS Parameters (Representative)

-

Injector Temperature: 250 °C (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program: Initial temperature of 40 °C held for 2 min, then ramped to 250 °C at a rate of 5 °C/min, and held for 5 min.

-

Mass Spectrometer:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-450

-

4.2. Formation and Analysis of this compound from Goji Berry Protein Hydrolysate via Maillard Reaction

This protocol provides a general methodology for inducing the Maillard reaction between a protein hydrolysate and a reducing sugar to produce volatile compounds, including this compound.

4.2.1. Materials and Equipment

-

Goji berry protein hydrolysate

-

Xylose

-

Phosphate buffer (pH 7.0)

-

Reaction vials with screw caps

-

Heating block or oven with precise temperature control

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.2.2. Experimental Workflow

Caption: Maillard reaction and analysis workflow.

4.2.3. Reaction Conditions

-

Reactants: Goji berry protein hydrolysate and xylose in a 1:1 (w/w) ratio.

-

Solvent: Phosphate buffer (0.1 M, pH 7.0).

-

Temperature: 120 °C.

-

Time: 2 hours.

Note: The optimal reaction conditions may vary depending on the specific protein hydrolysate and desired flavor profile.

This technical guide provides a foundational understanding of the natural occurrence and analysis of this compound. Further research is warranted to fully elucidate its distribution in the plant kingdom and the precise mechanisms of its formation in various biological and food systems.

References

5-Methylhexanal: A Technical Guide to CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for 5-Methylhexanal. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this chemical.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5-Methylhexan-1-al, Isoheptanal |

| CAS Number | 1860-39-5[1][2][3][4][5] |

| Molecular Formula | C7H14O[1][2][3][4][5] |

| Molecular Weight | 114.19 g/mol [1][3] |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Colorless liquid with a strong, pungent odor. | [2] |

| Boiling Point | 141.2°C at 760 mmHg | [4] |

| Flash Point | 32.6°C | [2][4] |

| Density | 0.805 g/cm³ | [4] |

| Vapor Pressure | 5.92 mmHg at 25°C | [2][4] |

| Solubility | Soluble in water, alcohols, and organic solvents. | [2] |

Safety Information

This compound is classified as a flammable liquid and an irritant. Adherence to safety protocols is essential when handling this chemical.

GHS Hazard Classification

| Classification | Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapor[1] |

| Skin corrosion/irritation | H315 | Causes skin irritation[1] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1] |

GHS Pictograms

| Pictogram | Hazard |

| Flame | Flammable |

| Exclamation Mark | Irritant |

Precautionary Statements

A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key statements include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

-

P403+P235: Store in a well-ventilated place. Keep cool.[8]

Experimental Protocols for Safety Assessment

The following are summaries of standardized OECD guidelines relevant to the safety assessment of a chemical like this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[2]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The method is based on the classification of the substance into a toxicity class defined by LD50 cut-off values.[2]

-

Animal Model: Typically, rodents (usually female rats) are used.[9]

-

Procedure: The test substance is administered orally in a single dose to a group of animals.[8] Observations for effects and mortality are made.[8] The procedure is designed to minimize the number of animals required.[4]

-

Observation Period: Animals are observed for at least 14 days.[9]

-

Endpoint: The number of animals that die within a defined period is used to classify the substance.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline describes procedures to determine the potential of a substance to cause skin irritation or corrosion.[10]

-

Principle: The substance is applied to the skin of an experimental animal in a single dose.[10]

-

Animal Model: The albino rabbit is the preferred species.[10]

-

Procedure: A small area of the animal's skin is shaved, and the test substance is applied to a small area (approximately 6 cm²) and covered with a gauze patch.[10] The exposure duration is typically 4 hours.[10]

-

Observation: The skin is examined for erythema and edema at specified intervals after patch removal.[10] Observations are typically made at 1, 24, 48, and 72 hours after exposure.

-

Endpoint: The degree of skin reaction is scored and evaluated to determine the irritant or corrosive potential.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[1][5]

-

Principle: A single dose of the test substance is applied to one of the eyes of an experimental animal, with the untreated eye serving as a control.[5]

-

Animal Model: The albino rabbit is the recommended animal.[1]

-

Procedure: The test substance is instilled into the conjunctival sac of one eye.[7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[11] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[1]

-

Endpoint: The scores are used to classify the irritancy level of the substance.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety of a chemical substance, incorporating both in vitro and in vivo testing methods as guided by regulatory frameworks like the EPA and OECD.[12][13]

Caption: Chemical Safety Assessment Workflow.

Handling and Storage

-

Handling: Use in a well-ventilated area or under a fume hood.[8] Avoid contact with skin, eyes, and clothing.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] Keep containers tightly closed when not in use.[6] Store away from oxidizing agents.

First Aid Measures

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Skin Contact: In case of contact, wash off with soap and plenty of water. Consult a physician.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

This guide is intended for informational purposes and should not be a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the SDS for this compound before use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. x-cellr8.com [x-cellr8.com]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. scribd.com [scribd.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ecetoc.org [ecetoc.org]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

Thermodynamic Properties and Stability of 5-Methylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanal, a branched-chain aliphatic aldehyde, serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and flavor agents. A thorough understanding of its thermodynamic properties and chemical stability is paramount for its effective utilization in drug development and other applications. This technical guide provides a comprehensive overview of the core thermodynamic parameters and stability profile of this compound, supported by detailed experimental protocols and visual representations of key pathways and workflows. While experimental data for this compound is limited, this guide consolidates available calculated data and relevant information from analogous compounds to provide a robust predictive framework.

Thermodynamic Properties of this compound

The thermodynamic properties of a compound govern its energy content and its behavior in chemical reactions. The key parameters include the enthalpy of formation, Gibbs free energy of formation, and entropy.

Data Presentation

The following table summarizes the calculated thermodynamic properties for this compound. These values provide a theoretical estimation of the compound's energetic landscape.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | -93.90 | kJ/mol | [1] |

| Enthalpy of Formation (gas) | ΔfH°gas | -278.67 | kJ/mol | [1] |

| Enthalpy of Fusion | ΔfusH° | 12.65 | kJ/mol | [1] |

| Enthalpy of Vaporization | ΔvapH° | 37.51 | kJ/mol | [1] |

To provide a broader context and a basis for comparison, the following table presents experimental thermodynamic data for structurally similar branched aldehydes.

Table 2: Experimental Thermodynamic Properties of Analogous Branched Aldehydes

| Compound | Property | Value | Unit | Source |

| 2-Methylpentanal | Enthalpy of Formation (liquid) | -317.47 | kJ/mol | [2] |

| 3-Methylpentanal | Enthalpy of Formation (liquid) | -325.2 | kJ/mol |

Chemical Stability of this compound

The stability of this compound is a critical factor in its handling, storage, and application. As an aliphatic aldehyde, it is susceptible to several degradation pathways, primarily oxidation, thermal decomposition, and polymerization.

Oxidation

Aldehydes are readily oxidized to form carboxylic acids. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH).

Thermal Decomposition

Aliphatic aldehydes can undergo thermal decomposition at elevated temperatures. The decomposition of aldehydes often proceeds via a free-radical chain mechanism, leading to the formation of smaller hydrocarbons and carbon monoxide. The specific products can vary depending on the temperature and pressure.

Polymerization

In the presence of acid catalysts, aldehydes can undergo polymerization to form cyclic trimers (trioxanes) or linear polymers (polyacetals). This reaction is typically reversible.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of thermodynamic properties and stability. The following sections outline recommended methodologies for this compound.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation can be determined from the enthalpy of combustion, which is measured using a bomb calorimeter. This protocol is adapted for a volatile liquid like this compound.

Objective: To determine the enthalpy of combustion of this compound and calculate its standard enthalpy of formation.

Apparatus:

-

Oxygen bomb calorimeter

-

Pellet press

-

Fuse wire (platinum or nickel-chromium)

-

Crucible (silica or platinum)

-

Balance (accurate to 0.1 mg)

-

Temperature measuring device (e.g., platinum resistance thermometer)

-

Oxygen cylinder with regulator

-

Gelatin capsules or sealed glass ampoules for volatile liquids

Procedure:

-

Sample Preparation:

-

Accurately weigh a gelatin capsule or a thin-walled glass ampoule.

-

Introduce a precise amount (typically 0.5 - 1.0 g) of this compound into the capsule/ampoule and seal it.

-

Reweigh the sealed container to determine the exact mass of the sample.

-

-

Bomb Assembly:

-

Place the sealed sample in the crucible within the bomb.

-

Attach a measured length of fuse wire to the electrodes, ensuring it is in contact with the sample or capsule.

-

Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.

-

Seal the bomb tightly.

-

-

Oxygen Charging:

-

Purge the bomb with oxygen to remove air.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.

-

-

Calorimeter Setup:

-

Place the bomb in the calorimeter bucket.

-

Fill the bucket with a known mass of distilled water, ensuring the bomb is fully submerged.

-

Assemble the calorimeter, including the stirrer and temperature sensor.

-

-

Measurement:

-

Allow the system to reach thermal equilibrium while stirring.

-

Record the initial temperature for a set period.

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature rise at regular intervals until a maximum temperature is reached and it begins to cool.

-

-

Post-Analysis:

-

Release the pressure from the bomb.

-

Collect and titrate the washings from the bomb interior to determine the amount of nitric acid formed from residual nitrogen.

-

Weigh any unburned fuse wire.

-

-

Calculations:

-

Calculate the corrected temperature rise.

-

Determine the total heat released using the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).

-

Correct for the heat of formation of nitric acid and the heat of combustion of the fuse wire and gelatin capsule (if used).

-

Calculate the enthalpy of combustion of this compound per mole.

-

Use Hess's Law and the known standard enthalpies of formation of CO2(g) and H2O(l) to calculate the standard enthalpy of formation of this compound.

-

Stability Indicating HPLC Method for this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the degradation of this compound and its degradation products over time under various stress conditions.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Apparatus:

-

High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Forced degradation equipment (oven, UV lamp, pH meter)

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Treat a solution of this compound with HCl and NaOH at elevated temperatures.

-

Oxidation: Treat a solution with hydrogen peroxide.

-

Thermal Degradation: Expose a solid or liquid sample to high temperatures.

-

Photodegradation: Expose a solution to UV light.

-

-

Method Development:

-

Mobile Phase Selection: Start with a gradient of acetonitrile and water or methanol and water. Adjust the gradient profile to achieve optimal separation of the parent compound and all degradation products.

-

Wavelength Selection: Use the DAD to determine the optimal wavelength for detecting this compound and its degradation products. The carbonyl chromophore typically absorbs around 210-290 nm.

-

Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

-

-

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of this compound and the detector response.

-

Range: Define the concentration range over which the method is linear, accurate, and precise.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties and stability of this compound. While a complete experimental dataset for this specific molecule is not yet available, the provided calculated data, information on analogous compounds, and detailed experimental protocols offer a strong framework for researchers, scientists, and drug development professionals. The outlined methodologies for calorimetry and stability-indicating HPLC analysis will enable the generation of robust experimental data, which is crucial for the successful application of this compound in various scientific and industrial endeavors. Further experimental investigation into the precise thermodynamic parameters and degradation kinetics of this compound is highly encouraged to build upon the information presented herein.

References

The Discovery and Scientific Profile of 5-Methylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanal, a branched-chain aliphatic aldehyde, is a molecule of interest in various fields, from flavor and fragrance chemistry to its potential role as a synthon in the development of therapeutic agents. This technical guide provides an in-depth overview of the historical literature concerning its discovery, detailed experimental protocols for its synthesis and characterization, and an exploration of its connection to significant biological signaling pathways.

Historical Perspective and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in early chemical literature, its synthesis falls within the broader context of the development of organic chemistry in the late 19th and early 20th centuries. The likely first preparations of this aldehyde would have followed established methods for the synthesis of analogous branched-chain aldehydes. Early synthetic chemists would have likely employed methods such as the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol, or through Grignard reactions, which were powerful tools for carbon-carbon bond formation developed in the early 1900s. The characterization at the time would have relied on classical methods such as boiling point determination, density measurements, and the formation of characteristic crystalline derivatives (e.g., 2,4-dinitrophenylhydrazones) for melting point analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 1860-39-5 |

| Boiling Point | 141.2 °C at 760 mmHg[1] |

| Density | 0.805 g/cm³[1] |

| Flash Point | 32.6 °C[1] |

| Vapor Pressure | 5.92 mmHg at 25°C[1] |

| Solubility in Water | ~1348 mg/L at 25°C (estimated)[1] |

Experimental Protocols

Synthesis of this compound via Oxidation of 5-Methyl-1-hexanol

A common and reliable method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol.

Protocol:

-

Reagents and Equipment:

-

5-methyl-1-hexanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM) as solvent

-

Round-bottom flask, magnetic stirrer, and a reflux condenser (if heating is required)

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

-

Procedure: a. In a clean, dry round-bottom flask, dissolve 5-methyl-1-hexanol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. To the stirred solution, add 1.5 equivalents of PCC or DMP in one portion. c. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed (usually 2-4 hours). d. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts or periodinane byproducts. e. The filtrate is then washed sequentially with saturated sodium bicarbonate solution and brine. f. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. g. The crude this compound can be purified by distillation.

Characterization of this compound

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 10°C/min.

-

Final hold: 200°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: The resulting mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 114 and characteristic fragmentation patterns that can be compared to spectral libraries for confirmation.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

¹H NMR Protocol:

-

Sample Preparation: Dissolve a small amount of purified this compound in deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~9.76 ppm (t, 1H, -CHO)

-

~2.42 ppm (dt, 2H, -CH₂-CHO)

-

~1.60 ppm (m, 1H, -CH(CH₃)₂)

-

~1.50 ppm (m, 2H, -CH₂-CH₂-CHO)

-

~1.18 ppm (m, 2H, -CH(CH₃)₂-CH₂-)

-

~0.90 ppm (d, 6H, -CH(CH₃)₂)

-

¹³C NMR Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: The same NMR spectrometer used for ¹H NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ):

-

~202.8 ppm (-CHO)

-

~44.0 ppm (-CH₂-CHO)

-

~38.7 ppm (-CH(CH₃)₂)

-

~27.9 ppm (-CH₂-CH₂-CHO)

-

~22.5 ppm (-CH(CH₃)₂)

-

~22.3 ppm (-CH(CH₃)₂-CH₂-)

-

FTIR spectroscopy is used to identify the functional groups present in this compound.

Protocol:

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic Absorption Bands (cm⁻¹):

-

~2958 cm⁻¹ (C-H stretch, alkane)

-

~2715 cm⁻¹ (C-H stretch, aldehyde)

-

~1728 cm⁻¹ (C=O stretch, aldehyde)

-

~1467 cm⁻¹ (C-H bend, alkane)

-

~1368 cm⁻¹ (C-H bend, alkane)

-

Biological Relevance and Signaling Pathways

While this compound itself is not directly implicated as a primary signaling molecule in major pathways, its structural motifs are relevant in the synthesis of biologically active molecules. Notably, derivatives of this compound are utilized in the synthesis of diacylglycerol (DAG)-lactones, which are potent activators of Protein Kinase C (PKC).[2][3]

PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[4][5][6] The activation of conventional and novel PKC isoforms is dependent on the second messenger diacylglycerol (DAG).

Protein Kinase C (PKC) Activation Pathway

The activation of PKC is a critical step in intracellular signal transduction. The following diagram illustrates the general mechanism of PKC activation by extracellular signals.

This pathway highlights how extracellular signals lead to the generation of DAG and IP₃, which in turn activate PKC. Synthetic DAG-lactones, for which this compound derivatives can serve as building blocks, are designed to mimic the action of endogenous DAG, thereby providing a valuable tool for studying PKC function and for the development of potential therapeutics targeting this pathway.[2][3]

Workflow for Synthesis and Characterization of this compound

The following diagram outlines the general workflow for the synthesis and subsequent characterization of this compound.

Conclusion

This compound, while not a widely studied molecule in its own right, represents a classic example of a branched-chain aldehyde whose synthesis and characterization are well-understood within the principles of modern organic chemistry. Its relevance extends to the field of medicinal chemistry, where its structural features can be incorporated into more complex molecules designed to interact with important biological targets such as Protein Kinase C. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers working with or interested in this compound and its applications.

References

- 1. Design, Synthesis, and Characterization of Novel sn-1 Heterocyclic DAG-Lactones as PKC Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic diacylglycerols (DAG) and DAG-lactones as activators of protein kinase C (PK-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. um.es [um.es]

- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. bosterbio.com [bosterbio.com]

Structural Analysis and Elucidation of 5-Methylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and elucidation of 5-Methylhexanal (C₇H₁₄O), an aliphatic aldehyde with applications in fragrance, flavoring, and as a potential intermediate in pharmaceutical synthesis. This document details the key physicochemical properties, spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), and a representative synthetic protocol. All quantitative data is presented in structured tables, and experimental methodologies are described to facilitate replication and further research. Diagrams generated using Graphviz are included to visualize the molecular structure, fragmentation pathways, and experimental workflows, adhering to specified presentation guidelines.

Introduction

This compound is a branched-chain aldehyde that contributes to the aroma profile of various natural products. Its structural characterization is crucial for its application in various industries and for its potential use as a building block in the synthesis of more complex molecules. This guide serves as a technical resource for the detailed structural analysis of this compound, employing modern spectroscopic techniques.

Physicochemical Properties

This compound is a colorless liquid with a characteristic pungent odor. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| CAS Number | 1860-39-5 | [1][2] |

| Boiling Point | 144 °C | |

| Density | 0.817 g/mL at 25 °C | |

| Appearance | Colorless liquid | |

| Synonyms | Isoheptanal, 5-Methylcaproaldehyde |

Spectroscopic Analysis and Structural Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton appears as a characteristic triplet at approximately 9.76 ppm due to coupling with the adjacent methylene protons. The protons of the two methyl groups at the 5-position are diastereotopic and appear as a doublet at around 0.88 ppm. The remaining methylene and methine protons resonate in the upfield region. A summary of the predicted ¹H NMR spectral data is provided in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.76 | t | 1H | H-1 (Aldehyde) |

| 2.42 | dt | 2H | H-2 |

| 1.63 | m | 1H | H-5 |

| 1.54 | m | 2H | H-3 |

| 1.19 | m | 2H | H-4 |

| 0.88 | d | 6H | H-6, H-7 (Methyls) |

Note: Predicted data is based on typical chemical shifts for aldehydes and alkyl chains.

The ¹³C NMR spectrum of this compound shows seven distinct carbon signals, confirming the presence of seven carbon atoms in unique chemical environments. The carbonyl carbon of the aldehyde is the most downfield signal, appearing at approximately 202.8 ppm. The carbons of the two methyl groups at the 5-position are equivalent and appear as a single signal at around 22.5 ppm. The remaining carbon signals are found in the aliphatic region. Table 3 summarizes the predicted ¹³C NMR chemical shifts.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 202.8 | C-1 (Carbonyl) |

| 43.9 | C-2 |

| 38.7 | C-4 |

| 27.9 | C-5 |

| 22.5 | C-6, C-7 (Methyls) |

| 22.1 | C-3 |

Note: Predicted data is based on typical chemical shifts for aldehydes and alkyl chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aldehyde functional group and the alkyl backbone. A strong, sharp absorption band around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The presence of the aldehydic C-H bond is confirmed by two weak to medium absorption bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance). Strong bands in the 2960-2870 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chain. The key FT-IR absorption bands are summarized in Table 4.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (Alkyl) |

| 2820 | Weak-Medium | C-H stretch (Aldehydic) |

| 2720 | Weak-Medium | C-H stretch (Aldehydic, Fermi resonance) |

| 1725 | Strong | C=O stretch (Aldehyde) |

| 1465 | Medium | C-H bend (CH₂) |

| 1385 | Medium | C-H bend (CH₃) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak ([M]⁺) at m/z = 114, corresponding to its molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways for aliphatic aldehydes include α-cleavage and McLafferty rearrangement. The base peak in the mass spectrum of this compound is typically observed at m/z = 44, resulting from a McLafferty rearrangement. Other significant fragments and their proposed structures are detailed in Table 5.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 114 | Low | [C₇H₁₄O]⁺ | Molecular Ion |

| 99 | Low | [C₆H₁₁O]⁺ | Loss of CH₃ |

| 85 | Moderate | [C₅H₉O]⁺ | Loss of C₂H₅ |

| 71 | Moderate | [C₄H₇O]⁺ | α-cleavage (loss of C₃H₇) |

| 57 | High | [C₄H₉]⁺ | Loss of C₃H₅O |

| 44 | 100 (Base Peak) | [C₂H₄O]⁺ | McLafferty Rearrangement |

| 43 | High | [C₃H₇]⁺ | Isopropyl cation |

| 29 | Moderate | [CHO]⁺ | α-cleavage (loss of C₆H₁₃) |

Experimental Protocols

Synthesis of this compound via Oxidation of 5-Methyl-1-hexanol

A common method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol.

-

To a stirred solution of 5-methyl-1-hexanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

NMR Spectroscopy

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Spectrometer: 400 MHz

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 3.98 s

-

Spectral Width: -2 to 12 ppm

-

Spectrometer: 100 MHz

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Spectral Width: -10 to 220 ppm

FT-IR Spectroscopy

-

Place a drop of neat this compound between two potassium bromide (KBr) plates to form a thin liquid film.

-

Spectrometer: FT-IR spectrometer equipped with a DTGS detector

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Spectral Range: 4000-400 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Dilute 1 µL of this compound in 1 mL of dichloromethane (DCM).

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 35-350 amu

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Visualizations

Molecular Structure

Figure 1: Molecular Structure of this compound

Mass Spectrometry Fragmentation Pathways

Figure 2: Key Fragmentation Pathways of this compound

Experimental Workflow for Structural Elucidation

Figure 3: Workflow for Structural Elucidation

Conclusion

The structural elucidation of this compound is comprehensively achieved through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The data presented in this guide provides a detailed and verifiable characterization of this compound, serving as a valuable resource for researchers in natural products chemistry, flavor and fragrance science, and synthetic organic chemistry. The provided experimental protocols offer a foundation for the synthesis and analysis of this compound and related compounds.

References

An In-depth Technical Guide to the Isomers of 5-Methylhexanal and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 5-methylhexanal, a saturated aldehyde with the molecular formula C₇H₁₄O. This document details their physicochemical properties, spectroscopic characteristics, and relevant biological pathways. The information is presented to support research and development activities where these compounds may be of interest.

Introduction to the Isomers of this compound

This compound and its isomers are members of the heptanal structural isomer family. Variations in the carbon skeleton, specifically the position of the methyl group or the overall branching of the carbon chain, give rise to a number of distinct isomers. These structural differences, while seemingly minor, can lead to notable variations in their physical, chemical, and biological properties. Understanding these differences is crucial for applications in fields ranging from flavor and fragrance chemistry to drug discovery and toxicology.

The primary isomers of this compound covered in this guide are:

-

n-Heptanal

-

2-Methylhexanal

-

3-Methylhexanal

-

4-Methylhexanal

-

This compound

-

2,2-Dimethylpentanal

-

2,3-Dimethylpentanal

-

2,4-Dimethylpentanal

-

3,3-Dimethylpentanal

-

3-Ethylpentanal

-

2-Ethylpentanal

Physicochemical Properties

The physicochemical properties of these isomers are summarized in the table below. These properties are critical for predicting their behavior in various systems, including their volatility, solubility, and potential for interaction with biological membranes.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| n-Heptanal | 111-71-7 | 114.19 | 152-153 | 0.814 | 1.411 |

| 2-Methylhexanal | 925-54-2 | 114.19 | 141.2 | 0.805 | 1.403[1][2] |

| 3-Methylhexanal | 19269-28-4 | 114.19 | 142-144 | 0.813 | 1.411 |

| 4-Methylhexanal | 41065-97-8 | 114.19 | 141.2 | 0.805 | 1.4121 (estimate)[3] |

| This compound | 1860-39-5 | 114.19 | 141.2 | 0.805 | 1.403 |

| 2,2-Dimethylpentanal | 6042-42-8 | 114.19 | 134-135 | 0.806 | 1.405 |

| 2,3-Dimethylpentanal | 32749-94-3 | 114.19 | 134.5 | 0.803 | 1.401[4] |

| 2,4-Dimethylpentanal | 27944-79-2 | 114.19 | 134.5 | 0.803 | 1.401[5][6] |

| 3,3-Dimethylpentanal | 118993-47-8 | 114.19 | 136-138 | 0.808 | 1.409 |

| 3-Ethylpentanal | 3391-98-0 | 114.19 | 145-147 | 0.821 | 1.414 |

| 2-Ethylpentanal | 22092-54-2 | 114.19 | 141.2 | 0.805 | 1.403[7] |

Spectroscopic Characteristics

Spectroscopic analysis is fundamental to the identification and characterization of these isomers. Below is a summary of key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Isomer | ¹H NMR Data Highlights (δ, ppm) | ¹³C NMR Data Highlights (δ, ppm) |

| This compound | ~9.7 (t, -CHO), ~2.4 (dt, -CH₂CHO), ~0.85 (d, -CH(CH₃)₂) | ~202 (-CHO), ~43 (-CH₂CHO), ~28 (-CH(CH₃)₂), ~22 (-CH₃) |

| 2-Methylhexanal | ~9.6 (d, -CHO), ~2.3 (m, -CH(CH₃)CHO), ~0.9 (t, terminal -CH₃) | ~205 (-CHO), ~46 (-CH(CH₃)CHO), ~14 (terminal -CH₃) |

| 3-Methylhexanal | ~9.7 (t, -CHO), ~2.4 (m, -CH₂CHO), ~0.9 (d and t for methyls) | ~203 (-CHO), ~51 (-CH₂CHO), various signals in the aliphatic region |

| 2,3-Dimethylpentanal | ~9.6 (d, -CHO), multiple overlapping signals in the aliphatic region | ~205 (-CHO), various signals in the aliphatic region |

Infrared (IR) Spectroscopy

All isomers exhibit characteristic IR absorption bands for aldehydes.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| C=O (Carbonyl) | ~1720-1740 | Strong, sharp peak, characteristic of an aliphatic aldehyde. |

| C-H (Aldehydic) | ~2720 and ~2820 | Two weak to medium bands, a key diagnostic feature for aldehydes. |

| C-H (Aliphatic) | ~2850-2960 | Strong, multiple bands due to stretching in methyl and methylene groups. |

Mass Spectrometry (MS)

The mass spectra of these isomers are characterized by a molecular ion peak (M⁺) at m/z = 114. Fragmentation patterns can help distinguish between isomers, often involving cleavage alpha to the carbonyl group and McLafferty rearrangement.

Biological Significance and Signaling Pathways

While specific biological roles for each isomer of this compound are not extensively documented, as a class, short-chain branched aldehydes are known to be involved in cellular processes, particularly those related to oxidative stress.

Endogenously, aldehydes are products of lipid peroxidation, a process that can be initiated by reactive oxygen species (ROS).[4][8] These aldehydes are reactive electrophiles and can form adducts with proteins and DNA, leading to cellular damage.[2] To mitigate this, cells have evolved detoxification pathways. A primary pathway for aldehyde metabolism is oxidation to the corresponding carboxylic acid, catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[1][8] This pathway is crucial for maintaining cellular homeostasis and protecting against aldehyde-induced toxicity.[2][8]

Below is a diagram illustrating the general pathway of aldehyde metabolism and its role in the cellular response to oxidative stress.

Aldehyde metabolism in response to oxidative stress.

Experimental Protocols

The following sections outline general methodologies for the characterization of this compound isomers.

Workflow for Isomer Characterization

The general workflow for the isolation and characterization of a specific isomer from a mixture would typically involve separation followed by a series of analytical techniques to confirm its identity and purity.

General workflow for isomer characterization.

Boiling Point Determination (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro-boiling point method.

-

Sample Preparation: Place a small volume of the liquid isomer into a capillary tube (sealed at one end).

-

Apparatus Setup: Attach the capillary tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

-

Heating: Heat the bath gradually while stirring.

-

Observation: Observe the sample in the capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the open end of the capillary tube.

Density Measurement

-

Tare: Tare a clean, dry pycnometer (a small glass flask of known volume) on an analytical balance.

-

Filling: Fill the pycnometer with the liquid isomer, ensuring there are no air bubbles.

-

Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Weighing: Remove the pycnometer from the bath, dry the outside, and weigh it on the analytical balance.

-

Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the liquid isomer on the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale. The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) using a sodium D-line light source.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation: For neat liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume of the diluted sample into the GC-MS system.

-

Separation: The components of the sample are separated on a capillary GC column with a suitable temperature program.

-

Detection: As the separated components elute from the column, they are ionized (typically by electron impact) and their mass-to-charge ratio is detected by the mass spectrometer.

-

Analysis: The resulting chromatogram shows the separation of components, and the mass spectrum of each peak can be used for identification by comparison with spectral libraries or through analysis of fragmentation patterns.

References

- 1. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]